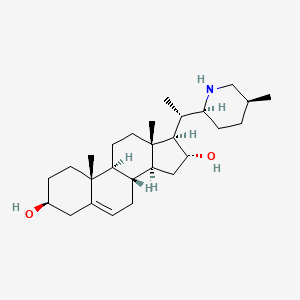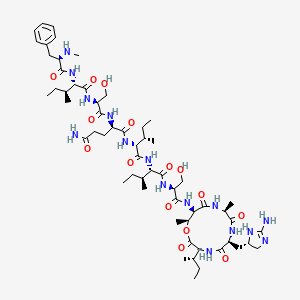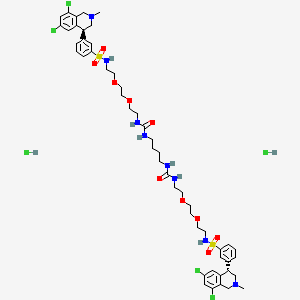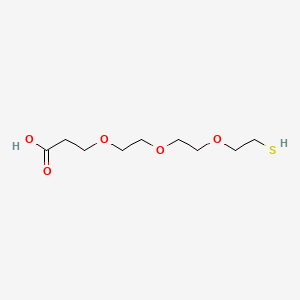
Thiol-PEG3-acid
説明
Thiol-PEG3-acid is a PEG linker containing a thiol group and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The thiol group reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold and silver .
Synthesis Analysis
Thiol-PEG3-acid can be synthesized using different conjugation methods . Thiol and click chemistry are commonly used, both involving the linkage of the terminal reducing sugar unit of the O-Antigen chain to different amino acids on the carrier protein . Thiol chemistry allows O-Antigen conjugation only when the carrier protein is activated on the lysines and with a relatively high number of linkers .Molecular Structure Analysis
The molecular formula of Thiol-PEG3-acid is C9H18O5S . It has a molecular weight of 238.3 g/mol .Chemical Reactions Analysis
Thiol-PEG3-acid is known to react with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold and silver . The thiol group in Thiol-PEG3-acid can readily oxidize to disulfides, sulfinic acid, and sulfonic acid .Physical And Chemical Properties Analysis
Thiol-PEG3-acid has a molecular weight of 238.3 g/mol . It is a PEG derivative containing a thiol group and a terminal carboxylic acid . The hydrophilic PEG spacer increases its solubility in aqueous media .科学的研究の応用
Polymer Chemistry
Thiol-PEG3-acid is used in the field of Polymer Chemistry . It’s involved in the acid-catalyzed thiol–ene (ACT) reaction , a unique thiol–X conjugation strategy that produces S,X-acetal conjugates . This reaction is relatively underutilized for creating new and unique materials owing to the unexplored reactivity over a broad set of substrates and potential side reactions . The ACT reaction has been demonstrated to have a broad impact and expands upon the diverse thiol–X library of conjugation strategies towards the development of novel materials systems .
Bioconjugation
Thiol-PEG3-acid is used in bioconjugation . Thiols, including Thiol-PEG3-acid, play a pivotal role in protein structure and function, contributing to the formation of disulfide bonds that stabilize the three-dimensional folding of proteins . Beyond its structural significance, cysteine also participates in redox reactions, acting as a reducing agent due to the presence of its sulfhydryl group .
Drug Delivery Systems
Thiol-PEG3-acid is used in the development of polymeric nanoparticle drug delivery systems . Biocompatible, amphiphilic block copolymers, such as poly (lactic acid)-b-poly (ethylene glycol) (PLA-b-PEG), that can be conjugated to targeting ligands, therapeutics, and imaging agents are required for the development of these systems .
Protein PEGylation
Thiol-PEG3-acid is used in Protein PEGylation . The maleimide groups at either end of the PEG3 spacer react specifically and efficiently with reduced sulfhydryls at pH 6.5-7.5 to form stable thioether bonds .
Surface Modification
Thiol-PEG3-acid is used in surface modification . The thiol group reacts with transition metal surfaces including gold, silver, etc . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . This property is useful in the creation of self-assembled monolayers on metal surfaces, which have applications in areas such as biosensors, microelectronics, and nanotechnology .
Antioxidant Systems
Thiol-PEG3-acid, like other thiols, plays a role in antioxidant systems . Thiols are potent reducing agents, with the sulfhydryl group readily donating electrons . This ability is exemplified by glutathione, a tripeptide composed of glutamate, cysteine, and glycine, which serves as a principal antioxidant in cells . Glutathione participates in detoxification processes by neutralizing reactive oxygen species (ROS) and free radicals, thereby protecting cellular components from oxidative damage .
Organic Synthesis
Thiol-PEG3-acid is used in organic synthesis . Thiol chemistry enables the formation of carbon-sulfur bonds, essential for the production of pharmaceuticals, agrochemicals, and materials .
Biotinylation
Thiol-PEG3-acid can be used in protein and peptide biotinylation . Biotinylation is a process where biotin is attached to proteins, peptides, and other molecules. Biotin has an extremely high affinity for streptavidin and avidin, and this interaction is exploited in many areas of biotechnology to isolate and detect biomolecules .
Antibody Labeling
Thiol-PEG3-acid is used in antibody labeling . Antibodies can be labeled with fluorophores or biotin for detection in a variety of applications, including flow cytometry, western blotting, immunohistochemistry, and ELISA .
Immobilizing Biomolecules to Surfaces
Thiol-PEG3-acid is used for immobilizing biomolecules to surfaces . This is often done to create biosensors or biochips, which can be used for detecting specific biomolecules in a sample .
特性
IUPAC Name |
3-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O5S/c10-9(11)1-2-12-3-4-13-5-6-14-7-8-15/h15H,1-8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTXXNAQBWZFHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiol-PEG3-acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4'-[5-[[3-[(Cyclopropylamino)methyl]phenyl]amino]-1h-Pyrazol-3-Yl]-[1,1'-Biphenyl]-2,4-Diol](/img/structure/B611261.png)
![2-[(Carboxycarbonyl)amino]-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylic acid hydrochloride](/img/structure/B611262.png)
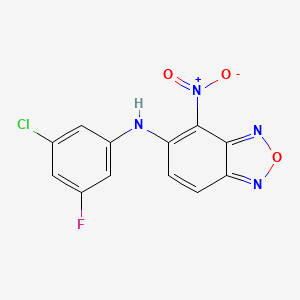
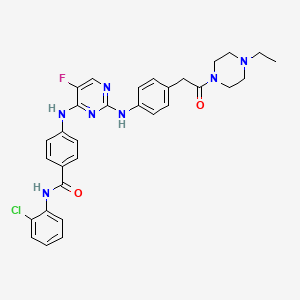
![2,2'-[[4,8-Bis[bis(2-methylpropyl)amino]pyrimido[5,4-d]pyrimidine-2,6-diyl]diimino]bis-ethanol](/img/structure/B611265.png)

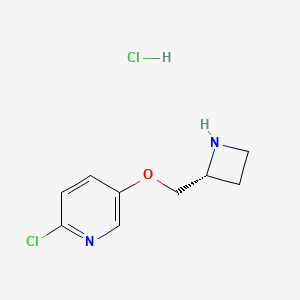
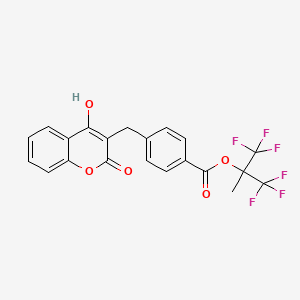
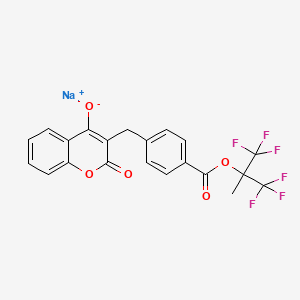
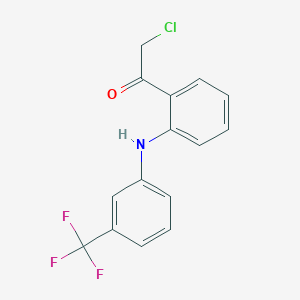
![5-[5-Hydroxy-6-(3-hydroxy-5-methylnon-1-enyl)-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoic acid](/img/structure/B611277.png)
